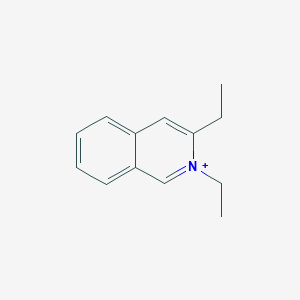
2,3-Diethylisoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethylisoquinolinium is a useful research compound. Its molecular formula is C13H16N+ and its molecular weight is 186.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated that isoquinoline derivatives, including 2,3-diethylisoquinolinium, exhibit promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Isoquinolines have been shown to induce apoptosis in cancer cells by activating intrinsic pathways and modulating key signaling pathways involved in cell survival and death.
- Case Study : In vitro studies have reported that this compound significantly reduced cell viability in breast cancer (MCF7) and prostate cancer (DU145) cell lines. The compound's half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating potent activity against these malignancies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis |
| DU145 (Prostate) | 4.8 | Inhibition of cell proliferation |
2. Neuroprotective Effects
Isoquinoline derivatives are also being investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease:
- Mechanism of Action : These compounds may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in the pathophysiology of Alzheimer's disease.
- Case Study : A study evaluated the dual inhibition of AChE and MAO by a series of isoquinoline derivatives, including this compound. The results indicated that these compounds could effectively cross the blood-brain barrier and exhibited low toxicity profiles in vitro .
Antimicrobial Properties
1. Antibacterial Activity
The antibacterial properties of isoquinoline derivatives have been well documented:
- Mechanism of Action : Isoquinolines disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
- Case Study : In vitro assays demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of any compound:
- Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, with good bioavailability observed in animal models.
- Toxicity Studies : Acute toxicity assessments revealed no significant adverse effects at therapeutic doses, suggesting a wide safety margin for potential clinical applications .
特性
分子式 |
C13H16N+ |
|---|---|
分子量 |
186.27g/mol |
IUPAC名 |
2,3-diethylisoquinolin-2-ium |
InChI |
InChI=1S/C13H16N/c1-3-13-9-11-7-5-6-8-12(11)10-14(13)4-2/h5-10H,3-4H2,1-2H3/q+1 |
InChIキー |
TWSMNXKCKDPAEY-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=CC=CC=C2C=[N+]1CC |
正規SMILES |
CCC1=CC2=CC=CC=C2C=[N+]1CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















